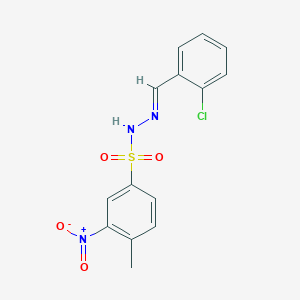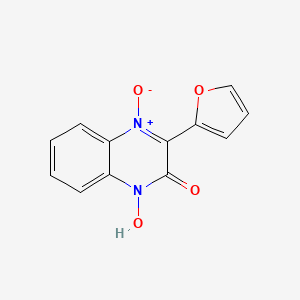
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, also known as FQNO, is a synthetic compound that has been widely used in scientific research due to its unique properties. FQNO is a potent inhibitor of bacterial respiration and has been shown to have potential as an alternative to traditional antibiotics. In
作用机制
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide exerts its antibacterial activity by inhibiting bacterial respiration. Specifically, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide targets the cytochrome bc1 complex, which is a key component of the electron transport chain in bacteria. By inhibiting the cytochrome bc1 complex, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide disrupts the flow of electrons and proton pumping, leading to a decrease in ATP production and ultimately bacterial death.
Biochemical and Physiological Effects:
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to have a range of biochemical and physiological effects. In addition to its antibacterial activity, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to induce the antioxidant response in cells, leading to an increase in the expression of antioxidant enzymes such as superoxide dismutase and catalase. 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its specificity for the cytochrome bc1 complex. This allows researchers to study the electron transport chain in bacteria and the mechanism of action of other respiratory inhibitors. Additionally, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to be effective against a wide range of bacteria, including drug-resistant strains.
However, there are also limitations to using 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in lab experiments. One of the main limitations is its potential toxicity to mammalian cells. 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to induce oxidative stress in mammalian cells, which can lead to cell death. Additionally, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to have a relatively short half-life in vivo, which may limit its potential as a therapeutic agent.
未来方向
There are several potential future directions for research involving 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide derivatives with improved pharmacokinetic properties. Another area of interest is the use of 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide as a tool to study the electron transport chain in mitochondria and the mechanism of action of other respiratory inhibitors. Additionally, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide may have potential as a therapeutic agent for the treatment of bacterial infections and cancer.
合成方法
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide can be synthesized using a variety of methods, but the most common method involves the reaction of 2-nitrobenzaldehyde with 2-furfurylamine in the presence of a reducing agent such as sodium dithionite. The resulting compound is then oxidized using potassium permanganate to yield 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. The purity of the final product can be increased by recrystallization from a suitable solvent.
科学研究应用
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been extensively used in scientific research due to its unique properties. It has been shown to be a potent inhibitor of bacterial respiration, making it a potential alternative to traditional antibiotics. 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been used as a tool to study the electron transport chain in bacteria and the mechanism of action of other respiratory inhibitors. Additionally, 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been used in studies of oxidative stress and as an inducer of the antioxidant response in cells.
属性
IUPAC Name |
3-(furan-2-yl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12-11(10-6-3-7-18-10)13(16)8-4-1-2-5-9(8)14(12)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIRBWZWKSSTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-1-hydroxyquinoxalin-2(1H)-one 4-oxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

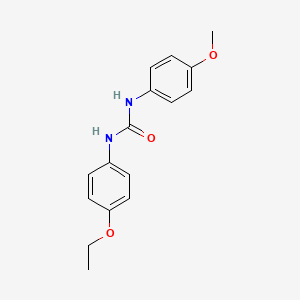
![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)

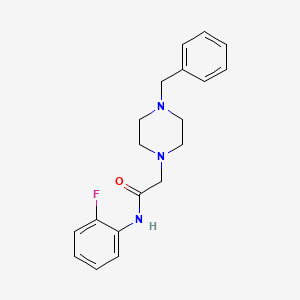
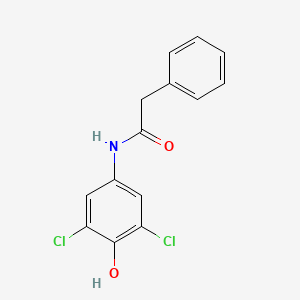
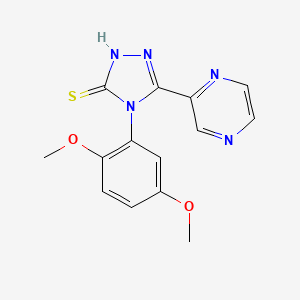
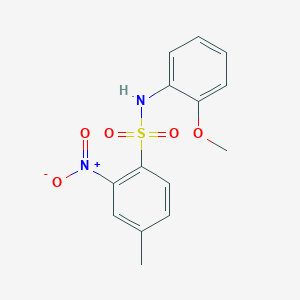
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)
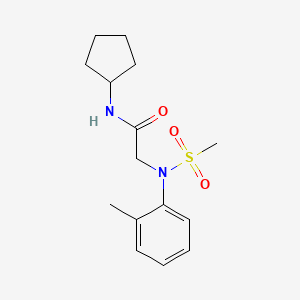
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)

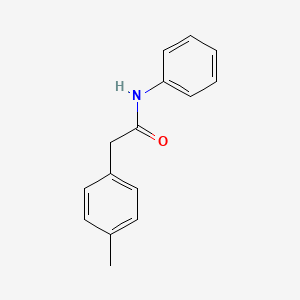
![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
